Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH
CAS No.: 210532-98-2
Cat. No.: VC0557777
Molecular Formula: C53H83NO8S
Molecular Weight: 894.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 210532-98-2 |
---|---|
Molecular Formula | C53H83NO8S |
Molecular Weight | 894.31 |
IUPAC Name | (2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43?,49-/m0/s1 |
SMILES | CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC |
Introduction
Chemical Structure and Properties
Molecular Structure
Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH possesses a complex molecular structure that combines several functional components. The compound is built around a cysteine amino acid core, with three key modifications: the α-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a free carboxylic acid, and a side chain thiol modified with a 2,3-dipalmitoyloxypropyl moiety. This creates a molecule with both hydrophilic and hydrophobic regions, contributing to its unique properties and applications .
The stereochemistry of the compound is particularly noteworthy. The cysteine component has the R configuration at the α-carbon, while the 2,3-dipalmitoyloxypropyl moiety contains a stereocenter with mixed RS configuration, as indicated in the compound's name. This stereochemical complexity is important for the compound's biological activity and interactions with cellular receptors .
Basic Chemical Properties
The chemical properties of Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C53H83NO8S |
Molecular Weight | 894.293 g/mol |
Exact Mass | 893.584 Da |
PSA (Polar Surface Area) | 153.530 Ų |
LogP | 14.520 |
XLogP3-AA | 17.8 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 9 |
Rotatable Bond Count | 42 |
Topological Polar Surface Area | 154 Ų |
Complexity | 1180 |
These properties highlight the compound's predominantly lipophilic nature, as evidenced by the high LogP and XLogP3-AA values, while still maintaining functional groups capable of hydrogen bonding .
Nomenclature and Identification
Chemical Names and Identifiers
Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH is known by several chemical names and identifiers, which are important for accurate literature searches and database queries. The primary identification methods include the CAS number, IUPAC name, and various synonyms used in scientific literature and commercial catalogs .
The compound's CAS number is 210532-98-2, which serves as its unique identifier in chemical databases and regulatory contexts. The IUPAC name, which provides a systematic description of the chemical structure, is (2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid .
Common Synonyms and Alternative Names
Several synonyms and alternative names are used to refer to this compound in scientific literature and commercial contexts:
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Fmoc-Pam2Cys-OH
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Fmoc-S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine
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Fmoc-Pamys-OH
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Fmoc-Dhc(Pam)2-OH
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Fmoc-Cys(Pam)2-OH
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N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-(2,3-bis(palmitoyloxy)propyl)-L-cysteine
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(2R)-3-{[2,3-bis(hexadecanoyloxy)propyl]sulfanyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
These various names reflect different naming conventions and highlight different aspects of the compound's structure, but they all refer to the same chemical entity .
Physical and Chemical Characteristics
Solution Preparation Guidelines
The preparation of stock solutions requires careful consideration of solvent choice and concentration. The following table provides guidelines for preparing stock solutions of different concentrations:
Desired Concentration | Amount of Compound | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 1.1182 mL | 5.5909 mL | 11.1818 mL |
5 mM | 0.2236 mL | 1.1182 mL | 2.2364 mL |
10 mM | 0.1118 mL | 0.5591 mL | 1.1182 mL |
These values assume complete dissolution and are calculated based on the compound's molecular weight. For experimental applications, it is recommended to prepare fresh solutions or use properly stored aliquots to ensure consistent results .
Applications and Research Findings
Role in Peptide Synthesis
Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH serves as a valuable building block in solid-phase peptide synthesis, enabling the creation of lipopeptides with specific immunological properties. The Fmoc protection strategy allows for standard peptide coupling techniques to be applied, with the Fmoc group being easily removed under mild basic conditions (typically using piperidine) to expose the free amino group for subsequent coupling reactions .
The incorporation of this modified cysteine residue into peptide sequences introduces lipid moieties that can significantly alter the peptides' physical properties and biological activities. This approach has been widely used to create self-adjuvanting peptide vaccines and immunomodulatory compounds .
Immunological Applications
One of the most significant applications of Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH is in the development of immunologically active compounds. When incorporated into peptides, it creates structures that can effectively stimulate immune responses through interaction with pattern recognition receptors, particularly Toll-like receptor 2 (TLR2) .
Research has shown that peptides incorporating this compound demonstrate enhanced hydrophilicity compared to tri-palmitoylated derivatives (those using Pam3Cys-OH) due to the free amino group obtained after attachment and deprotection. Importantly, despite this difference in hydrophilicity, the resulting H-Pam2-peptides show comparable adjuvant activity to their tri-palmitoylated counterparts .
This characteristic makes Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH particularly valuable for vaccine development and immunotherapeutic applications, as it allows for the creation of more water-soluble compounds while maintaining the desired immunostimulatory properties .
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